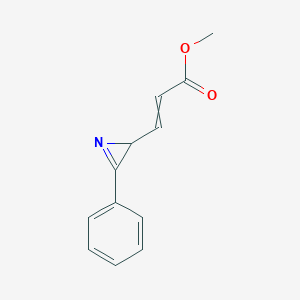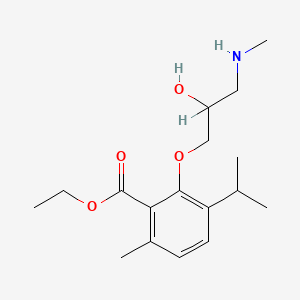
4-Methylphenyl 2-chloroethane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenyl 2-chloroethane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a 2-chloroethane chain, which is further connected to a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2-chloroethane-1-sulfonate typically involves the reaction of 4-methylphenol with 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{4-Methylphenol} + \text{2-Chloroethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the desired product.
化学反応の分析
Types of Reactions
4-Methylphenyl 2-chloroethane-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloroethane chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The sulfonate group can be reduced to a sulfinate or a thiol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for the oxidation of the methyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for the reduction of the sulfonate group.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as 4-methylphenyl 2-aminoethane-1-sulfonate or 4-methylphenyl 2-alkoxyethane-1-sulfonate.
Oxidation: The major products include 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: The major products are the corresponding sulfinates or thiols.
科学的研究の応用
4-Methylphenyl 2-chloroethane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of surfactants, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4-Methylphenyl 2-chloroethane-1-sulfonate involves the interaction of its sulfonate group with nucleophilic sites in target molecules. The chlorine atom in the 2-chloroethane chain can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds.
類似化合物との比較
Similar Compounds
4-Methylphenyl 2-bromoethane-1-sulfonate: Similar structure but with a bromine atom instead of chlorine.
4-Methylphenyl 2-iodoethane-1-sulfonate: Similar structure but with an iodine atom instead of chlorine.
4-Methylphenyl 2-fluoroethane-1-sulfonate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-Methylphenyl 2-chloroethane-1-sulfonate is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. The chlorine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. In contrast, the bromine and iodine analogs are more reactive but less stable, while the fluorine analog is less reactive but more stable.
特性
CAS番号 |
54118-86-4 |
|---|---|
分子式 |
C9H11ClO3S |
分子量 |
234.70 g/mol |
IUPAC名 |
(4-methylphenyl) 2-chloroethanesulfonate |
InChI |
InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)13-14(11,12)7-6-10/h2-5H,6-7H2,1H3 |
InChIキー |
MBQSTWYHSLYGDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


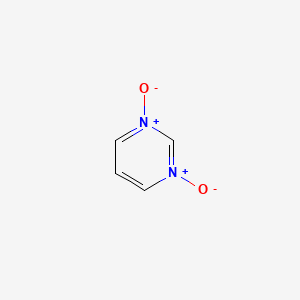
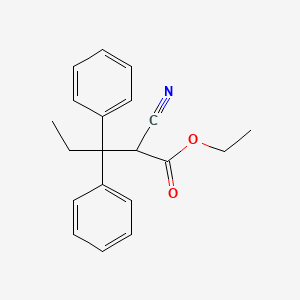

![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
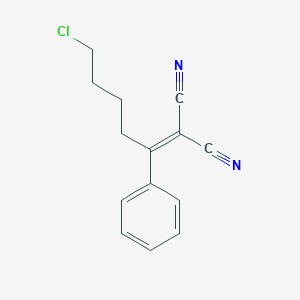
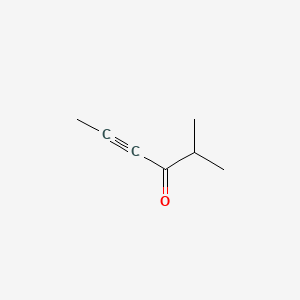
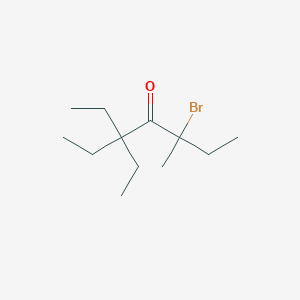
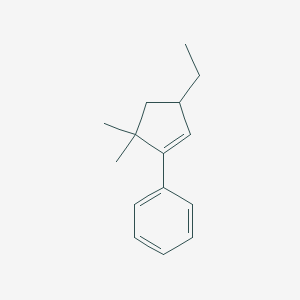
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
